molecular formula C7H6BrN3 B068858 5-Amino-4-bromo-benzimidazole CAS No. 177843-26-4

5-Amino-4-bromo-benzimidazole

Cat. No. B068858
M. Wt: 212.05 g/mol
InChI Key: CPLQDWOMOJUITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including structures similar to 5-Amino-4-bromo-benzimidazole, typically involves multi-step chemical reactions. For example, compounds with benzimidazol-amino groups can be synthesized under microwave irradiations using benzimidazole phenyl thiourea and 2-bromoacetophenone, showcasing the importance of bifunctional hydrogen bonding in chemical conversion (Bangade, Mali, & Meshram, 2021). Moreover, ligand-free copper-catalyzed synthesis methods have been developed for substituted benzimidazoles, highlighting efficient and environmentally friendly approaches (Saha et al., 2009).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often confirmed using X-ray crystallography and spectroscopic methods. These analyses provide insights into the molecular conformation, tautomeric forms, and intermolecular interactions, essential for understanding the compound's chemical behavior and potential biological activity (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Chemical Reactions and Properties

Benzimidazole compounds undergo various chemical reactions, including cyclization, nucleophilic substitution, and reactions with electrophilic reagents, to produce a wide range of derivatives with potential antimicrobial, antifungal, and anticancer activities. These reactions are influenced by the substituents on the benzimidazole ring and the reaction conditions, demonstrating the compound's versatility in chemical synthesis (Goudgaon & Basha, 2011).

Scientific Research Applications

Antimicrobial and Antifungal Activities

Studies have demonstrated the synthesis of benzimidazole derivatives, including those related to 5-Amino-4-bromo-benzimidazole, showing potential antimicrobial and antifungal activities. For instance, Ahmadi and Nahri-Niknafs (2011) synthesized novel benzimidazole derivatives, including 5-amino-2-(p-bromophenyl)-1-ethylbenzimidazol, and tested them against fungal strains such as Candida albicans, finding some compounds with significant antifungal activity (Ahmadi & Nahri-Niknafs, 2011). Similarly, Redayan, Ali, and Mohammed (2017) synthesized 1,3,4-thiadiazole-2,5-dithiol derivatives of benzimidazole with good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Redayan, Ali, & Mohammed, 2017).

Antiprotozoal and Antiparasitic Activities

The benzimidazole core has been utilized in the development of antiprotozoal agents. Hernández-Núñez et al. (2017) synthesized 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, showing potential as antiprotozoal drugs with less toxicity compared to traditional treatments (Hernández-Núñez et al., 2017).

Anti-inflammatory and Cytotoxic Activities

Benzimidazole derivatives also exhibit significant anti-inflammatory and cytotoxic activities, which are crucial for the development of new therapeutic agents. Veerasamy et al. (2021) discussed the anti-inflammatory effects of benzimidazole derivatives, highlighting the importance of substitutions on the benzimidazole ring in enhancing anti-inflammatory activity (Veerasamy, Roy, Karunakaran, & Rajak, 2021). Additionally, Sokolova et al. (2004) investigated the cytotoxic activity of 5(6)-amino(and amido)-2[5′(6′)-benzimidazolyl]benzimidazoles, offering insights into their potential as cancer therapeutics (Sokolova et al., 2004).

Antitubercular and Antiviral Properties

Further, the antitubercular and antiviral properties of benzimidazole derivatives have been explored. Shingalapur, Hosamani, and Keri (2009) synthesized novel 5-(nitro/bromo)-styryl-2-benzimidazoles with significant anti-tubercular activity against Mycobacterium tuberculosis H(37)Rv, showing promising results as lead molecules for developing antimicrobial agents (Shingalapur, Hosamani, & Keri, 2009).

Safety And Hazards

5-Amino-4-bromo-benzimidazole can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

Benzimidazole derivatives, including 5-Amino-4-bromo-benzimidazole, have shown promising therapeutic potential, particularly in the field of anti-inflammatory and anticancer drug development . Future research will likely focus on further elucidating the mechanisms of action of these compounds, optimizing their structures for increased efficacy and reduced toxicity, and exploring their potential in precision medicine .

properties

IUPAC Name

4-bromo-1H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLQDWOMOJUITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1N)Br)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373345
Record name 5-amino-4-bromo-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-bromo-benzimidazole

CAS RN

177843-26-4
Record name 5-amino-4-bromo-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 177843-26-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.